(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

Chiral building block Enantiopurity verification Specific rotation

SPPS of N-methylated peptides often fails due to DKP formation and lack of UV-detectable chromophores. This chiral N,N-disubstituted serine solves both issues: the N-methyl group suppresses undesired N-acylation, while the benzyl chromophore enables sensitive UV-HPLC monitoring at 254 nm. • Purity: ≥99% (TLC), chiral impurity <1% • Optical rotation: [α]D = +10.0° (c=1% in 1N HCl) for rapid incoming QC • Aqueous solubility 29 g/L - compatible with enzyme-catalyzed reactions in predominantly aqueous media Shipped ambient; long-term storage at 0-8 °C.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 201208-99-3
Cat. No. B556261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid
CAS201208-99-3
SynonymsBZL-N-ME-SER-OH; 201208-99-3; SCHEMBL8797872; CTK8E6106; ZINC2560878; AKOS024259147; AJ-40669; AK-89023; Z5722; K-5880; (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoicacid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(CO)C(=O)O
InChIInChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)
InChIKeyPUJIZQNWABANCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (CAS 201208-99-3): Chiral N-Benzyl-N-methyl-L-serine Building Block for Peptide Synthesis


(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (syn. N-Benzyl-N-methyl-L-serine, Bzl-N-Me-L-Ser-OH, CAS 201208-99-3) is a chiral non-proteinogenic α-amino acid derivative belonging to the N,N-disubstituted serine class. It carries both an N-benzyl and an N-methyl substituent on the α‑nitrogen of the L‑serine backbone, a substitution pattern that imparts distinct steric, electronic, and spectroscopic properties not found in mono‑substituted serine analogs. The compound serves as a key precursor for the preparation of Fmoc‑protected building blocks (Fmoc‑MeSer(Bzl)‑OH, CAS 84000‑14‑6) widely employed in solid‑phase peptide synthesis (SPPS) of N‑methylated peptides and peptidomimetics .

Procurement Warning: Why N-Benzyl-N-methyl-L-serine (CAS 201208-99-3) Cannot Be Simply Replaced by Other N‑Substituted Serines


Structurally related N‑substituted serines—such as N‑benzyl‑L‑serine (CAS 17136‑45‑7) and N‑methyl‑L‑serine (CAS 2480‑26‑4)—differ markedly from the target compound in chiroptical signature, UV detectability, and steric protection of the α‑amine. N‑benzyl‑L‑serine lacks the N‑methyl group that suppresses undesired N‑acylation during peptide coupling, while N‑methyl‑L‑serine lacks the benzyl chromophore necessary for sensitive UV monitoring at 254 nm . Moreover, the optical rotation of the target compound ([α]D = +10.0°, c = 1% in 1N HCl) is distinct from that of N‑benzyl‑L‑serine ([α]D ≈ ‑140°, c = 2 in H₂O), making the latter unsuitable as a direct stand‑in for enantiopurity verification protocols . These differences mean that substituting the target compound with a simpler N‑substituted serine risks erroneous reaction outcomes, failed analytical detection, and loss of stereochemical integrity.

Quantitative Differentiation Evidence for (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (CAS 201208-99-3) vs. Closest Analogs


Chiroptical Identity: Optical Rotation of +10.0° (c=1% in 1N HCl) vs. N‑Benzyl‑L‑serine at –140°

The target compound exhibits a specific optical rotation of [α]D²⁴ = +10.0 ± 2° when measured at c = 1% in 1N HCl . In contrast, its closest N‑monosubstituted analog, N‑benzyl‑L‑serine (CAS 17136‑45‑7), displays [α]²⁰/D = –137.0° to –145.0° (c = 2 in H₂O) . The large magnitude and sign difference (Δ ≈ 150° in magnitude and opposite sign) provide an unambiguous chiroptical fingerprint that enables rapid identity and enantiopurity verification of the target compound, preventing accidental use of the incorrect building block.

Chiral building block Enantiopurity verification Specific rotation

UV Active Detection: N‑Benzyl Chromophore Enables 254 nm HPLC Monitoring Absent in N‑Methyl‑L‑serine

The N‑benzyl substituent of the target compound provides a UV chromophore analogous to that of L‑phenylalanine, with a molar extinction coefficient ε ≈ 195–200 M⁻¹ cm⁻¹ at 257 nm (0.1 M HCl) . This allows routine reversed‑phase HPLC monitoring with UV detection at 254 nm. In contrast, N‑methyl‑L‑serine (CAS 2480‑26‑4) lacks any aromatic chromophore and exhibits negligible absorbance above 220 nm . The target compound therefore offers a decisive analytical advantage: reaction progress and purity of peptide intermediates incorporating this building block can be tracked by standard UV detectors without the need for derivatization or specialized ELSD/CAD equipment.

Reversed-phase HPLC UV detection Peptide intermediate analysis

Purity Benchmark: ≥99% (TLC) from Chem‑Impex vs. 95% Benchmark Reduces Impurity‑Derived Synthesis Failure

The target compound is commercially available with a purity specification of ≥ 99% as determined by thin‑layer chromatography (TLC) from Chem‑Impex International . Multiple alternative suppliers list the same compound at 95% purity . The higher purity specification translates to a 5‑fold lower maximal impurity load (≤ 1% vs. ≤ 5%), which is critical in solid‑phase peptide synthesis where even trace impurities can terminate chain elongation, produce deletion sequences, or require arduous preparative HPLC purification. For research groups synthesizing long or difficult peptide sequences, the 99% purity grade directly reduces purification burden and improves crude peptide quality.

Peptide synthesis Building block purity Procurement specification

Solubility Advantage: Calculated Aqueous Solubility of 29 g/L Facilitates Solution‑Phase Chemistry vs. N‑Benzyl‑L‑serine

The target compound has a calculated aqueous solubility of approximately 29 g/L at 25 °C . N‑Benzyl‑L‑serine (CAS 17136‑45‑7), in contrast, is reported to be soluble in DMSO but only slightly soluble in water . The improved aqueous solubility of the target compound—likely attributable to the additional N‑methyl group that disrupts crystal packing—permits direct use in aqueous coupling buffers and enzymatic transformations without the need for organic co‑solvents, offering a practical advantage in both solution‑phase peptide synthesis and biocatalytic applications.

Aqueous solubility Solution‑phase peptide synthesis Green chemistry

Recommended Procurement and Application Scenarios for (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid (CAS 201208-99-3)


Solid‑Phase Synthesis of N‑Methylated Peptides Requiring UV‑Traceable Building Blocks

When constructing N‑methylated peptide libraries, researchers need a building block that is both sterically appropriate for N‑methyl incorporation and readily detectable by standard UV‑HPLC. The target compound, after Fmoc protection, provides the requisite N‑methyl group to resist DKP formation during SPPS and the benzyl chromophore (ε ≈ 200 M⁻¹ cm⁻¹ at 257 nm) for facile monitoring of coupling efficiency . This dual functionality eliminates the need for alternative detection methods (ELSD, MS) that would be required for non‑aromatic N‑methyl‑serine analogs .

Enantiopurity‑Sensitive Medicinal Chemistry Campaigns

In medicinal chemistry programs where absolute stereochemical integrity is critical, the distinctive optical rotation ([α]D = +10.0°, c=1% in 1N HCl) serves as a rapid incoming quality check that clearly distinguishes the (S)‑N,N‑disubstituted building block from its (R)‑enantiomer or from N‑benzyl‑L‑serine ([α]D ≈ –140°) . Procurement of the 99% purity grade further ensures that chiral impurity levels remain below 1%, supporting reproducible SAR studies.

Aqueous‑Phase Biocatalytic Derivatization

The predicted aqueous solubility of 29 g/L enables enzyme‑catalyzed reactions (e.g., lipase‑mediated esterification or transamination) to be carried out in predominantly aqueous media, avoiding the protein‑denaturing effects of organic co‑solvents. This contrasts with N‑benzyl‑L‑serine, which requires DMSO or similar organic solvents for dissolution, limiting its compatibility with many biocatalytic processes .

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